2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
CAS No.: 866808-02-8
Cat. No.: VC4235018
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866808-02-8 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.41 |
| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-10-3-5-15-12(7-10)8-13-18(24-15)20-17(21-19(13)25)11-4-6-16(23-2)14(22)9-11/h3-7,9,22H,8H2,1-2H3,(H,20,21,25) |
| Standard InChI Key | GNCVGSKDSPSQOF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)O |
Introduction
2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. This class of compounds is notable for its potential medicinal properties, particularly in drug development. The compound features a unique structure characterized by a chromeno framework fused with a pyrimidine ring, along with hydroxyl and methoxy functional groups that may enhance its biological activity.
Synthesis Methods
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione can be achieved through various methods. One common approach involves multi-step synthetic routes utilizing starting materials such as resorcinol and ethyl acetoacetate. The Pechmann reaction is often employed to form the initial coumarin structure, which is then subjected to further reactions to introduce the pyrimidine moiety.
Synthesis Steps:
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Starting Materials: Resorcinol and ethyl acetoacetate.
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Initial Reaction: Pechmann reaction to form coumarin.
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Subsequent Steps: Introduction of the pyrimidine ring through additional chemical transformations.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, compounds within the chromeno[2,3-d]pyrimidine class are generally explored for their potential medicinal properties. These include anti-inflammatory, antibacterial, and cytotoxic activities, depending on the specific functional groups and structural modifications.
Potential Applications:
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Drug Development: Due to its bioactive nature, it may be explored for therapeutic applications.
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Research Tool: Useful in non-human research for studying biological interactions.
Data Table Example:
| Compound Feature | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Functional Groups | Hydroxyl, methoxy, pyrimidine ring |
| Synthesis Method | Multi-step synthesis starting with resorcinol and ethyl acetoacetate |
| Potential Applications | Drug development, research tool |
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